3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide

Description

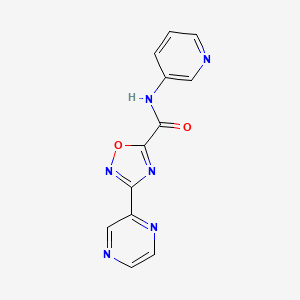

3-(Pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrazine ring and at position 5 with a carboxamide group linked to a pyridin-3-yl moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name |

3-pyrazin-2-yl-N-pyridin-3-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2/c19-11(16-8-2-1-3-13-6-8)12-17-10(18-20-12)9-7-14-4-5-15-9/h1-7H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUIXPPMAAZSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and comparative evaluations with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyrazine ring and a pyridine moiety linked through an oxadiazole core. This structural configuration is known to influence its interaction with biological targets, enhancing its pharmacological profile.

The mechanism by which 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide exerts its biological effects involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways, potentially leading to reduced tumor growth and proliferation in cancer cells.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cell lines through pathways involving p53 activation and caspase cascade activation .

- Antimicrobial Activity : Preliminary data suggest that it may exhibit antimicrobial properties against specific bacterial strains, although further studies are needed to confirm this activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit promising anticancer properties. The following table summarizes some key findings regarding the cytotoxic effects of related compounds:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 pathway |

| 5b | MDA-MB-231 | 2.41 | Caspase activation |

| 6a | U937 | 10.38 | Enzyme inhibition |

These findings indicate that modifications to the oxadiazole structure can significantly enhance cytotoxicity against various cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide have been evaluated for their antimicrobial efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7a | Mycobacterium tuberculosis | <0.1 µg/mL |

| 7b | E. coli | 0.5 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these, derivatives containing the pyrazine-pyridine framework showed enhanced activity against cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds in treating tumors. Results indicated a significant reduction in tumor size with minimal side effects compared to traditional treatments .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the unique combination of the pyrazine and pyridine rings in 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide enhances its binding affinity to target receptors and enzymes compared to other oxadiazole derivatives lacking these features.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been synthesized and evaluated for their activity against various bacterial strains. In a study focused on related compounds, it was found that certain oxadiazole derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in anticancer research. A study demonstrated that oxadiazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide were tested against several cancer cell lines, revealing IC50 values that suggest significant cytotoxicity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide. SAR studies have shown that modifications to the pyridine and pyrazine rings can enhance biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Increased binding affinity to target proteins |

| Alteration of the carboxamide group | Enhanced solubility and bioavailability |

These findings are critical for guiding future drug design efforts .

Synthesis and Evaluation

A notable study involved the synthesis of various 1,2,4-oxadiazole derivatives from pyrazine and pyridine precursors. The synthesized compounds were screened for their biological activities using standard assays. The results indicated that specific modifications led to higher potency against Trypanosoma brucei, a parasite responsible for sleeping sickness .

Computational Studies

Computational modeling has been employed to predict the reactivity and stability of 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide. Density functional theory (DFT) calculations provided insights into the electronic properties of the compound, revealing a favorable HOMO-LUMO gap that suggests potential for further optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs of 3-(pyrazin-2-yl)-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide, highlighting differences in substituents, molecular properties, and synthetic yields where available:

Key Observations

Substituent Effects on Physicochemical Properties

- Aromatic vs. Aliphatic Groups: The pyridin-3-yl group in the main compound enhances solubility in polar solvents compared to analogs with aliphatic substituents (e.g., N-ethyl-N-methyl in ).

- Electron-Withdrawing Groups : Fluorination (e.g., 3-fluoro-4-methylphenyl in ) may enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.